GSK-J1 - 1373422-53-7

GSK-J1

Catalog Number: EVT-270341
CAS Number: 1373422-53-7
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK-J1 is a potent, selective, and cell-permeable inhibitor of histone demethylases, specifically targeting the Jumonji domain-containing protein (JMJD) family. [, , , , , , , , , , , , , , , , , , , , , ] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, proteins around which DNA is wound, thereby influencing chromatin structure and gene transcription. [, , , , , , , , , , , , , , , , , , , , , ] GSK-J1's ability to inhibit these enzymes makes it a valuable tool for investigating the role of histone methylation in various biological processes and disease models. [, , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

The provided literature primarily focuses on the biological activity and application of GSK-J1 as an inhibitor. [, , , , , , , , , , , , , , , , , , , , , ] There is limited information available regarding specific chemical reactions involving GSK-J1 in these research articles.

Mechanism of Action

GSK-J1 primarily acts by inhibiting the enzymatic activity of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A), leading to increased trimethylation of lysine 27 on histone H3 (H3K27me3). [, , , , , , , , , , , , , , , , ] This increase in H3K27me3, a repressive epigenetic mark, ultimately leads to the suppression of gene expression. [, , , , , , , , , , , , , , , , ] GSK-J1 achieves this by competitively binding to the active site of these enzymes, preventing the binding of the cofactor alpha-ketoglutarate and ultimately inhibiting their demethylase activity. [, , , , , , ]

Physical and Chemical Properties Analysis

Cancer Research:

  • Ovarian Cancer: GSK-J1, encapsulated in hyaluronic acid-decorated metal-organic frameworks, has shown promise in treating carboplatin-resistant ovarian cancer by inhibiting cell growth, inducing apoptosis, and reducing tumor size in xenograft models. []
  • Head and Neck Squamous Cell Carcinoma (HNSCC): GSK-J1 exhibits radiosensitizing effects in HNSCC by inhibiting UTX and JMJD3, making tumor cells more susceptible to radiotherapy. [] It also synergizes with other epigenetic inhibitors, like TCP, targeting LSD1, to effectively combat HNSCC. [, ]
  • Melanoma: Inhibiting KDM5B/JARID1B using GSK-J1 disrupts the metabolic landscape of melanoma cells, impacting their malignant phenotype. [] This highlights its potential as a therapeutic target for drug-resistant melanoma.

Neurological Studies:

  • Sleep Regulation: GSK-J1 demonstrates sleep-modulating effects in rats by influencing the levels of neurochemicals associated with sleep, suggesting a potential link between histone methylation and sleep regulation. []
  • Dopaminergic Neuron Differentiation: GSK-J1 influences the differentiation of dopaminergic neurons from neural stem cells by affecting H3K27me3 levels, providing insights into neural development. []
  • Neuroectoderm Commitment: Depleting or inhibiting KDM6 enzymes, including the use of GSK-J1, promotes neuroectoderm differentiation from human pluripotent stem cells, potentially aiding stem cell-based therapies for neurodegenerative diseases. []
Applications
  • Inflammation: GSK-J1 attenuates inflammation in various models, including lipopolysaccharide-induced mastitis, highlighting its potential therapeutic application in inflammatory diseases. [, ]
  • Parasitic Infections: GSK-J1 shows potent activity against adult filarial parasites, suggesting a potential new avenue for developing anti-filarial drugs. []
  • Osteoblast Differentiation: GSK-J1 inhibits the differentiation and mineralization of osteoblasts, revealing the role of H3K27 demethylases in bone formation. []
  • Epithelial-Mesenchymal Transition (EMT): GSK-J1 inhibits TGFβ1-induced collagen expression in epithelial cells, indicating the involvement of histone demethylation in EMT, a process implicated in various diseases. []

GSK-J4

Compound Description: GSK-J4 is a potent and selective inhibitor of histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A) [, ]. It acts as a prodrug that is rapidly metabolized in vivo to its active form, GSK-J1 []. GSK-J4 has shown promising anti-tumor activities in preclinical models of various cancers, including leukemia, lymphoma, neuroblastoma, prostate cancer, gastric cancer, and DIPG [].

EPZ005687

Compound Description: EPZ005687 is a highly selective inhibitor of the histone methyltransferase EZH2 []. It effectively inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the repression of gene expression []. EPZ005687 has demonstrated promising results in preclinical studies for its potential use in cancer treatment.

Relevance: EPZ005687 acts on the opposing enzymatic activity to GSK-J1. While GSK-J1 inhibits the removal of methyl groups from H3K27me3 by targeting histone demethylases [, ], EPZ005687 blocks the addition of these methyl groups by inhibiting the histone methyltransferase EZH2 []. This contrasting mechanism highlights the importance of maintaining a balanced H3K27me3 level for proper cellular function.

3-Deazaneplanocin A (DZNep)

Compound Description: DZNep is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in regulating cellular methylation processes []. It indirectly inhibits histone methylation by interfering with the availability of S-adenosyl methionine, a crucial methyl donor required for histone methyltransferase activity.

Relevance: Although DZNep does not directly target histone demethylases like GSK-J1, it impacts histone methylation through a different mechanism []. By inhibiting S-adenosylhomocysteine hydrolase, DZNep reduces the availability of S-adenosyl methionine, ultimately influencing the activity of histone methyltransferases and thus the balance of histone methylation [].

JQ1+

Compound Description: JQ1+ is a potent and selective inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that recognize and bind to acetylated lysine residues on histones [, ]. By inhibiting BET proteins, JQ1+ disrupts the assembly of transcriptional complexes and modulates gene expression.

Relevance: While both JQ1+ and GSK-J1 target epigenetic mechanisms, they act on different stages of epigenetic regulation [, ]. GSK-J1 directly modulates histone methylation by inhibiting histone demethylases [, ], whereas JQ1+ disrupts downstream processes by inhibiting BET proteins that recognize acetylated histones, influencing gene transcription [, ].

LLY-507/ BAY-598

Compound Description: LLY-507 and BAY-598 are inhibitors of the histone methyltransferase SMYD2 []. Inhibition of SMYD2 disrupts histone methylation patterns and consequently affects gene expression.

Relevance: LLY-507 and BAY-598 target a different class of epigenetic writers compared to GSK-J1. While GSK-J1 inhibits the removal of methyl groups from histones by targeting histone demethylases [, ], LLY-507 and BAY-598 block the addition of methyl groups by inhibiting the histone methyltransferase SMYD2 []. This difference in target specificity highlights the diversity of epigenetic regulation.

UNC0638

Compound Description: UNC0638 is a selective inhibitor of the histone methyltransferase G9a []. It specifically targets G9a-mediated histone H3 lysine 9 dimethylation (H3K9me2), playing a role in gene silencing and heterochromatin formation.

Relevance: UNC0638 and GSK-J1 both target histone methylation but exhibit different specificities []. GSK-J1 focuses on histone demethylases, specifically JMJD3 and UTX, which regulate H3K27 methylation [, ]. In contrast, UNC0638 inhibits the histone methyltransferase G9a, specifically targeting H3K9 methylation []. This difference highlights the diverse roles of specific histone methylation marks in epigenetic regulation.

Properties

CAS Number

1373422-53-7

Product Name

3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid

IUPAC Name

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid

Molecular Formula

C22H23N5O2

Molecular Weight

389.459

InChI

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)

InChI Key

AVZCPICCWKMZDT-UHFFFAOYSA-N

SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

GSKJ1; GSKJ 1; GSKJ-1.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.